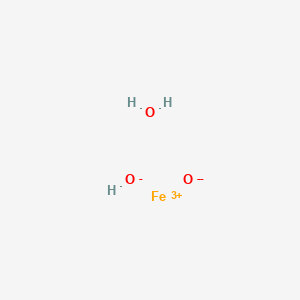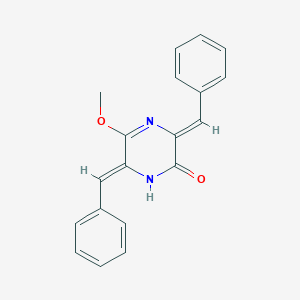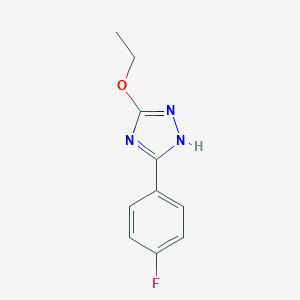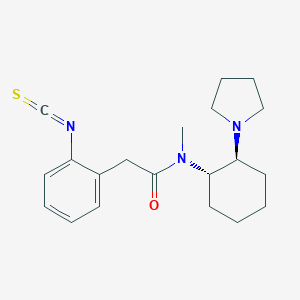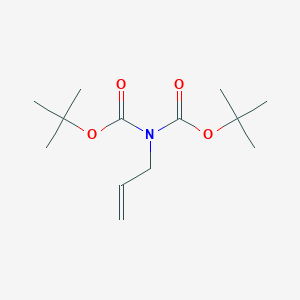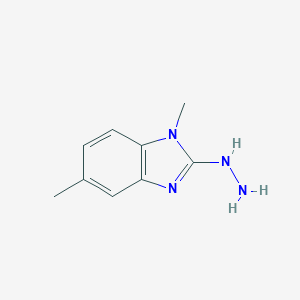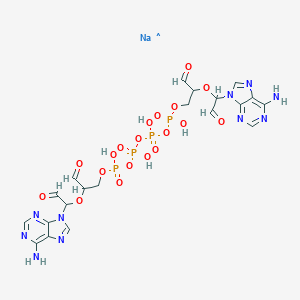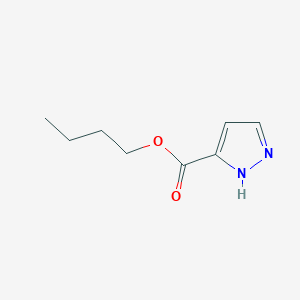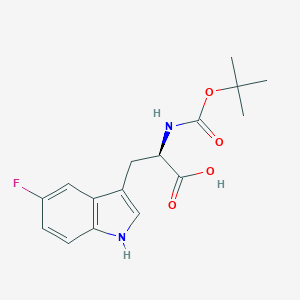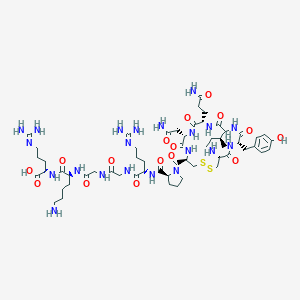
Benzo(l)cyclopenta(cd)pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(l)cyclopenta(cd)pyrene (BcCPP) is a polycyclic aromatic hydrocarbon that is produced by the incomplete combustion of organic matter. It is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC) due to its ability to cause cancer in humans. BcCPP is found in cigarette smoke, diesel exhaust, and other sources of air pollution.
Wirkmechanismus
Benzo(l)cyclopenta(cd)pyrene is metabolized by the liver into reactive intermediates that can bind to DNA and cause mutations. It can also cause oxidative stress and inflammation, which can contribute to the development of cancer. Benzo(l)cyclopenta(cd)pyrene is known to activate the aryl hydrocarbon receptor (AhR), which plays a role in the regulation of gene expression and the immune system.
Biochemische Und Physiologische Effekte
Exposure to Benzo(l)cyclopenta(cd)pyrene has been linked to a variety of biochemical and physiological effects, including DNA damage, oxidative stress, inflammation, and immune system dysfunction. It has also been shown to cause lung cancer, skin cancer, and other types of cancer in humans.
Vorteile Und Einschränkungen Für Laborexperimente
Benzo(l)cyclopenta(cd)pyrene is a useful tool for studying the effects of polycyclic aromatic hydrocarbons on human health. However, its high reactivity and instability can make it challenging to work with in the lab. It is also important to use appropriate safety measures when working with Benzo(l)cyclopenta(cd)pyrene due to its carcinogenic properties.
Zukünftige Richtungen
There are many future directions for research on Benzo(l)cyclopenta(cd)pyrene. One area of focus is the development of new methods for detecting and measuring Benzo(l)cyclopenta(cd)pyrene in the environment. Another area of research is the development of new treatments for cancer that target the mechanisms of action of Benzo(l)cyclopenta(cd)pyrene. Additionally, there is a need for further research on the effects of Benzo(l)cyclopenta(cd)pyrene on the immune system and the development of new methods for studying the effects of environmental pollutants on human health.
Synthesemethoden
Benzo(l)cyclopenta(cd)pyrene can be synthesized by a variety of methods, including the high-temperature pyrolysis of organic matter. It can also be synthesized by the reaction of cyclopentadiene with benzoquinone in the presence of a catalyst. The synthesis of Benzo(l)cyclopenta(cd)pyrene is challenging due to its high reactivity and instability.
Wissenschaftliche Forschungsanwendungen
Benzo(l)cyclopenta(cd)pyrene is widely used in scientific research to study the effects of polycyclic aromatic hydrocarbons on human health. It is used to investigate the mechanisms of carcinogenesis, mutagenesis, and DNA damage caused by exposure to air pollution. Benzo(l)cyclopenta(cd)pyrene is also used to study the effects of environmental pollutants on the immune system and to develop new methods for detecting and measuring pollutants in the environment.
Eigenschaften
CAS-Nummer |
113779-16-1 |
|---|---|
Produktname |
Benzo(l)cyclopenta(cd)pyrene |
Molekularformel |
C22H12 |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
hexacyclo[16.3.1.04,21.07,20.08,13.014,19]docosa-1(22),2,4(21),5,7(20),8,10,12,14,16,18-undecaene |
InChI |
InChI=1S/C22H12/c1-2-6-17-16(5-1)18-7-3-4-14-12-15-9-8-13-10-11-19(17)22(20(13)15)21(14)18/h1-12H |
InChI-Schlüssel |
MEWBBKSDPHWBAG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C5=C(C=CC5=CC6=C4C2=CC=C6)C=C3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4C5=C(C=CC5=CC6=C4C2=CC=C6)C=C3 |
Synonyme |
CP-B(e)P cyclopentabenzo(e)pyrene naphtho(1,2,3,4-mno)acephenanthrylene naphtho(1,2,3-mno)acephenanthrylene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



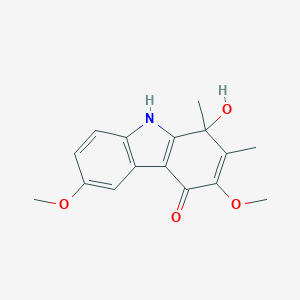
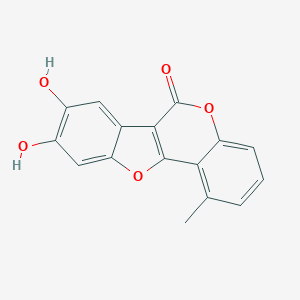
![1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene](/img/structure/B39095.png)
![5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B39096.png)
